N-(3-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(3-Acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a triazolopyridazine derivative characterized by a methoxy group at the 6-position of the triazolopyridazine core and a 3-acetylphenyl substituent on the butanamide chain.
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H19N5O3/c1-12(24)13-5-3-6-14(11-13)19-17(25)8-4-7-15-20-21-16-9-10-18(26-2)22-23(15)16/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,25) |
InChI Key |
CNIKUSZBXGZCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 3-acetylphenyl derivatives and triazolopyridazine precursors. Common synthetic routes may involve:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Attachment of the butanamide side chain: This step may involve amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of continuous flow reactors: for better control over reaction parameters.
Purification techniques: such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-(3-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide may exhibit anticancer properties. Similar compounds have been shown to inhibit pathways involved in cancer progression, particularly through the modulation of key signaling molecules associated with tumor growth and metastasis. Research has demonstrated that derivatives of this compound can interfere with enzyme activities related to cancer cell proliferation and survival.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have been linked to the inhibition of pro-inflammatory cytokines and pathways. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : The initial step often involves the condensation of 3-acetylphenol with appropriate triazole derivatives.
- Functional Group Modifications : Subsequent steps may include modifications of functional groups to enhance solubility and bioavailability.
- Purification Processes : Techniques such as recrystallization or chromatography are typically employed to purify the synthesized compound.
In vitro studies have assessed the biological activity of this compound against various cancer cell lines. Results indicate significant cytotoxic effects at specific concentrations while sparing normal cells, highlighting its selectivity for cancerous tissues.
| Study | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | HeLa | 15 | Induces apoptosis |
| Study B | MCF7 | 20 | Inhibits proliferation |
| Study C | A549 | 10 | Modulates cell cycle |
Mechanistic Insights
Further research has focused on elucidating the mechanisms by which this compound exerts its effects. Studies suggest that it may act through the inhibition of specific kinases involved in cell signaling pathways crucial for tumor growth.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
The methoxy group at the 6-position of the triazolopyridazine distinguishes the target compound from analogs with methyl, chloro, or hydroxyl substituents. For example:
- 6-Methyltriazolopyridazine derivatives (e.g., N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide) exhibit moderate antimicrobial activity .
- 6-Chlorotriazolopyridazine derivatives (e.g., ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate) are intermediates in synthesizing cytotoxic agents. Chlorine’s electron-withdrawing effects could influence reactivity in cross-coupling reactions .
- 6-Hydroxytriazolopyridazine derivatives (e.g., N-benzoyl-(6-hydroxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycine) are precursors for further functionalization. Hydroxyl groups improve solubility but may reduce metabolic stability .
Variations in the Amide Substituent
The 3-acetylphenyl group on the butanamide chain is a key structural feature. Comparisons include:
- 4-Pyridinyl-thiazol substituents: 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide () replaces the acetylphenyl with a pyridinyl-thiazol group.
- Aryl sulfonamide derivatives : Compounds like N-(3-(6-methyltriazolopyridazin-3-yl)phenyl)sulfonamide () use sulfonamide linkages, which are common in protease inhibitors. Sulfonamides may confer better pharmacokinetic profiles compared to acetyl groups .
- Ethoxyphenyl substituents : 2-(4-Ethoxyphenyl)-N-[4-(3-methyltriazolopyridazin-6-yl)phenyl]acetamide () features an ethoxy group, which could increase metabolic stability compared to the acetyl group’s susceptibility to hydrolysis .
Data Table: Structural and Functional Comparison
Key Insights
- Methoxy vs. Methyl/Chloro : The 6-methoxy group likely improves aqueous solubility compared to methyl but may reduce cell permeability relative to chloro derivatives .
- Acetylphenyl vs. Thiazol/Pyridinyl : The acetylphenyl group may offer a balance between hydrogen-bonding capacity and steric effects, whereas thiazol/pyridinyl groups could enhance target specificity .
- Synthetic Flexibility : The triazolopyridazine core allows diverse functionalization, enabling optimization for specific therapeutic applications .
Biological Activity
N-(3-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes:
- A triazole ring fused to a pyridazine moiety .
- An acetamide functional group .
- A molecular formula of with a molecular weight of 339.3 g/mol .
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. Compounds with similar structures have been shown to inhibit various cancer cell lines. For instance, derivatives from the triazolo-pyridazine class demonstrated moderate cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound's mechanism may involve inhibition of c-Met kinase, a known target in cancer therapy . The IC50 value for c-Met inhibition was found to be comparable to established drugs, indicating its potential as a therapeutic agent.
2. Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Similar triazolo-pyridazine derivatives have been reported to modulate inflammatory pathways, suggesting that this compound might exert effects on cytokine production and inflammatory mediator release .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves several key steps:
- Formation of the triazole ring.
- Coupling with the acetamide moiety.
- Purification and characterization through spectroscopic methods.
These synthetic routes allow for the generation of various derivatives that can be screened for enhanced biological activity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Triazolo-Pyridazine Derivatives : This study synthesized multiple derivatives and assessed their anticancer activities using the MTT assay, revealing significant cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : Research indicated that these compounds could inhibit enzymes involved in key signaling pathways associated with cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
